c-Met Kinase Inhibition: A Class-Level Inference for the Triazolo[4,3-a]pyridine Chemotype
The triazolo[4,3-a]pyridine core has been validated as a scaffold for potent c-Met kinase inhibitors. A closely related series demonstrated that subtle substitution changes on the phenyl ring directly modulate inhibition. For the broader class, compound 4aa (a triazolo[4,3-a]pyridine derivative) exhibited an IC50 of < 10 nM against c-Met in an enzyme assay, while showing no effect on 60 other kinases at the same concentration, indicating high selectivity [1]. In cellular assays (SNU5 gastric cancer cell line), 4aa inhibited proliferation with an IC50 comparable to the clinical candidate SGX-523. This class-level evidence suggests that CAS 307511-39-3, bearing the 2,5-dimethylphenyl group, may exhibit distinct inhibitory characteristics relative to analogs with different substitution patterns.
| Evidence Dimension | c-Met kinase inhibition (Class-level potency reference) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class activity |
| Comparator Or Baseline | Compound 4aa (triazolo[4,3-a]pyridine analog): c-Met IC50 < 10 nM; SGX-523 (clinical c-Met inhibitor) as positive control |
| Quantified Difference | Class-level potency range: low nanomolar; selectivity: no inhibition of 60 off-target kinases at test concentration |
| Conditions | In vitro kinase enzyme assay; cellular proliferation assay (SNU5 gastric cancer cells) |
Why This Matters
This class-level evidence establishes the potential for meaningful c-Met inhibitory activity, but direct head-to-head data for CAS 307511-39-3 is absent, necessitating experimental verification.
- [1] Zhao, J., et al. Novel [1,2,4] Triazol [4,3-a] Pyridine Derivatives as Potential Selective c-Met Inhibitors with Improved Pharmacokinetic Properties. Anticancer Agents Med Chem, 2017, 17(8), 1102-1112. View Source
